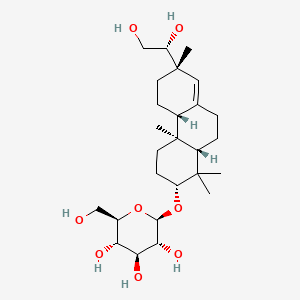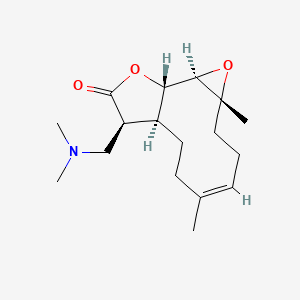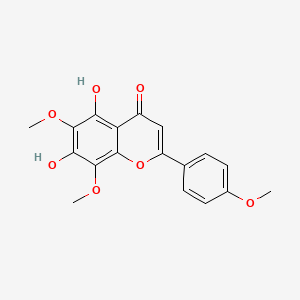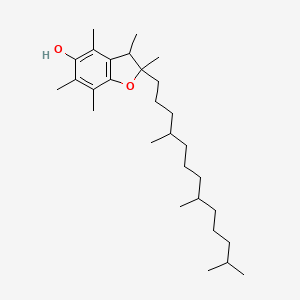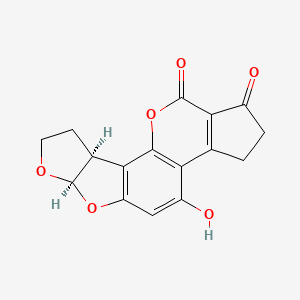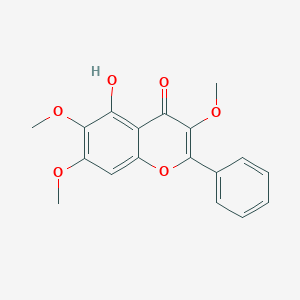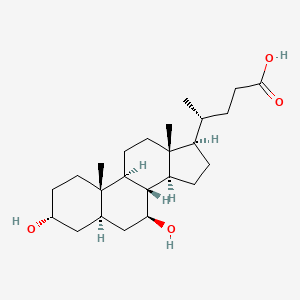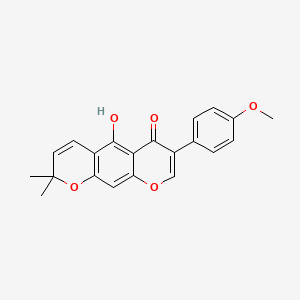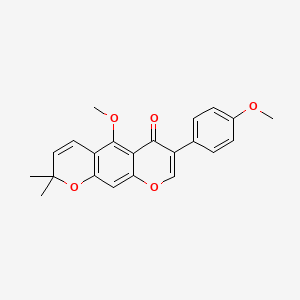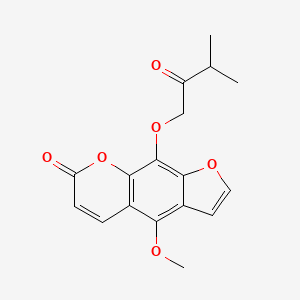
Chicoric acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Chicoric acid is an organooxygen compound. It has a role as a HIV-1 integrase inhibitor and a geroprotector. It is functionally related to a tetracarboxylic acid.
This compound is a natural product found in Camellia sinensis, Hydrastis canadensis, and other organisms with data available.
Mechanism of Action
Chicoric acid (CA), also known as Cichoric Acid, is a major nutraceutical component found in various plants such as chicory and purple coneflower . It has been recognized for its excellent antioxidant and anti-inflammatory bioactivities . This article aims to provide an overview of the mechanism of action of this compound, covering its targets, mode of action, biochemical pathways, pharmacokinetics, results of action, and the influence of environmental factors on its action.
Target of Action
This compound primarily targets the mitochondria in cells . It promotes mitochondrial function and energy metabolism . It also targets the PI3K/Akt and MAPK signaling pathways .
Mode of Action
This compound interacts with its targets to induce beneficial changes in cells. It promotes autophagic vesicle formation and up-regulates autophagic elongation phase-related gene expressions . It inhibits apoptosis stimulated by microglial conditioned culture medium (MCM) . Furthermore, it regulates redox homeostasis-related signaling pathways such as MAPKs and PI3K/AKT .
Biochemical Pathways
This compound affects several biochemical pathways. It significantly improves mitochondrial function . It also stimulates the AMP-activated kinase (AMPK) pathway . This leads to an increase in oxidative enzymatic defenses through the enhancement of glutathion peroxidase (GPx) and superoxide dismutase (SOD) activities . It also promotes energy metabolism by increasing the expressions of PGC-1α, SIRT1, and enhancing the phosphorylation of AMPK .
Pharmacokinetics
This compound is a water-soluble compound with low bioavailability . After oral administration, the oral bioavailability of this compound is approximately 1.5% . Increasing the dose of standardized E. purpurea extract (equivalent to 20–100 mg/kg of this compound) from 1 to 5 g/kg resulted in a proportional increase in systemic exposure without reaching saturation .
Result of Action
The molecular and cellular effects of this compound’s action are significant. It improves neuron survival against inflammation . It also enhances the antioxidative defense system and protects against inflammation and apoptosis associated with colitis . Moreover, it has been shown to stimulate phagocytosis, inhibit the function of hyaluronidase, protect collagen from damage due to free radicals, and inhibit the function of HIV-1 integrase .
Biochemical Analysis
. .
Biochemical Properties
Chicoric acid has been shown to stimulate phagocytosis in both in vitro and in vivo studies . It inhibits the function of hyaluronidase, an enzyme that breaks down hyaluronic acid in the human body . It also protects collagen from damage due to free radicals .
Cellular Effects
This compound possesses excellent antioxidant and anti-inflammatory bioactivities . It has been widely used in medicines, nutritional supplements, and health foods due to its promising pharmacological effects in regulating glucose and lipid metabolism; anti-inflammatory, antioxidant, and anti-aging properties, and against digestive system diseases .
Molecular Mechanism
This compound has been shown to inhibit the function of HIV-1 integrase . It also stimulates AMP-activated protein kinase (AMPK) expression . The upregulation in AMPK expression results in the observed antioxidant, anti-inflammatory, and insulin-enhancing effects .
Properties
CAS No. |
6537-80-0 |
|---|---|
Molecular Formula |
C22H18O12 |
Molecular Weight |
474.4 g/mol |
IUPAC Name |
(2R,3R)-2,3-bis[3-(3,4-dihydroxyphenyl)prop-2-enoyloxy]butanedioic acid |
InChI |
InChI=1S/C22H18O12/c23-13-5-1-11(9-15(13)25)3-7-17(27)33-19(21(29)30)20(22(31)32)34-18(28)8-4-12-2-6-14(24)16(26)10-12/h1-10,19-20,23-26H,(H,29,30)(H,31,32)/t19-,20-/m1/s1 |
InChI Key |
YDDGKXBLOXEEMN-WOJBJXKFSA-N |
SMILES |
C1=CC(=C(C=C1C=CC(=O)OC(C(C(=O)O)OC(=O)C=CC2=CC(=C(C=C2)O)O)C(=O)O)O)O |
Isomeric SMILES |
C1=CC(=C(C=C1C=CC(=O)O[C@H]([C@H](C(=O)O)OC(=O)C=CC2=CC(=C(C=C2)O)O)C(=O)O)O)O |
Canonical SMILES |
C1=CC(=C(C=C1C=CC(=O)OC(C(C(=O)O)OC(=O)C=CC2=CC(=C(C=C2)O)O)C(=O)O)O)O |
physical_description |
Solid |
Synonyms |
Dicaffeoyl tartaric acid |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


